

Advanced Chemical Safety & Reactivity

Whitepaper: 3-Chloro-6-fluoro-2-iodobenzaldehyde

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Compound of Interest

Compound Name:	3-Chloro-6-fluoro-2-iodobenzaldehyde
CAS No.:	2288709-99-7
Cat. No.:	B2487826

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Executive Summary & Chemical Identity

Traditional Safety Data Sheets (SDS) often provide generalized hazard statements without explaining the underlying molecular mechanisms that dictate a chemical's behavior. This technical guide redefines the safety profile of **3-Chloro-6-fluoro-2-iodobenzaldehyde** (CAS: 2288709-99-7)[1][2]. Designed for researchers and drug development professionals, this document synthesizes physicochemical data with mechanistic toxicology and field-proven handling protocols.

This compound is a highly functionalized, polyhalogenated building block primarily utilized in advanced Active Pharmaceutical Ingredient (API) synthesis and transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Profile

To facilitate rapid risk assessment and experimental planning, the core quantitative data of the compound is summarized below[1][2].

Property	Value / Description	Causality / Implication
CAS Number	2288709-99-7	Unique registry identifier for regulatory compliance.
Molecular Formula	C ₇ H ₃ ClFIO	Highly halogenated aromatic ring.
Molecular Weight	284.45 g/mol	High mass due to the presence of iodine.
Physical State	Solid (Crystalline)	Prone to aerosolization if milled or crushed.
Electrophilicity	Extremely High	Driven by the inductive effects of F, Cl, and I on the aldehyde.
Solubility	Soluble in DCM, THF, DMF	Highly lipophilic; readily penetrates dermal barriers.

Molecular Architecture & Reactivity Profiling

Understanding the safety profile of **3-Chloro-6-fluoro-2-iodobenzaldehyde** requires analyzing the "push-pull" electronic effects of its substituents. The behavior of this molecule is dictated by the trifecta of halogens surrounding the benzaldehyde core:

- **The Electrophilic Carbonyl:** The aldehyde group is intrinsically electrophilic. However, the addition of three highly electronegative halogens (Fluorine, Chlorine, and Iodine) via inductive electron withdrawal dramatically increases the partial positive charge () on the carbonyl carbon.
- **Steric vs. Electronic Dynamics:** Iodine at the ortho position (C2) creates significant steric hindrance but provides a highly polarizable site for oxidative addition in Suzuki or Heck couplings. Fluorine at C6 maximizes the lipophilicity of the molecule, enhancing its ability to cross biological membranes.

- **Photolability:** The Carbon-Iodine (C-I) bond is photolabile. Exposure to ambient ultraviolet (UV) light can induce homolytic cleavage, generating highly reactive iodine and aryl radicals, which can subsequently initiate auto-oxidation of the aldehyde to a carboxylic acid.

Toxicological Mechanisms & Hazard Assessment

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture. The primary GHS classifications include Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1].

Mechanism of Skin Sensitization and Irritation

Aromatic aldehydes are known to cause allergic contact dermatitis and skin sensitization[3][4]. The mechanism is driven by the extreme electrophilicity of the polyhalogenated carbonyl carbon.

When the compound contacts the skin, its high lipophilicity allows it to penetrate the stratum corneum. Once in the epidermis, the electrophilic aldehyde undergoes a rapid nucleophilic attack by the free

-amino groups of lysine residues present in skin proteins. This reaction forms a hemiaminal intermediate, which quickly dehydrates to form a stable imine (Schiff base)[3][4]. This covalent modification creates a hapten-protein complex. Antigen-presenting cells (Langerhans cells) recognize this foreign adduct, triggering a localized immune response and inflammation.



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Mechanism of skin sensitization via Schiff base formation.

Experimental Protocols: Safe Handling & Storage

To maintain scientific integrity and personnel safety, the following self-validating protocols must be strictly adhered to.

Inert-Atmosphere Handling & Storage Workflow

Causality: Aldehydes are highly susceptible to auto-oxidation via a radical chain mechanism involving ambient triplet oxygen (

), converting the aldehyde to the corresponding benzoic acid derivative. The C-I bond's photolability exacerbates this by providing initiating radicals.

Step-by-Step Methodology:

- Preparation: Transfer the sealed vial of **3-Chloro-6-fluoro-2-iodobenzaldehyde** into an inert-atmosphere glovebox or utilize standard Schlenk line techniques purged with high-purity Argon.
- Manipulation: Weigh and transfer the crystalline solid using anti-static spatulas to prevent aerosolization of the irritant dust.
- Sealing: Seal the primary container with Parafilm or Teflon tape while still under an Argon atmosphere.
- Storage: Place the primary container inside a secondary amber-glass desiccator (to block UV light and moisture) and store at 2-8°C.
- Validation: Periodically verify the integrity of the compound via
-NMR (look for the disappearance of the characteristic aldehyde proton singlet around 10.0–10.5 ppm and the appearance of a broad carboxylic acid peak).

Emergency Response & Spill Mitigation

Standard spill kits often rely on simple absorption, which does not neutralize the chemical hazard of volatile electrophiles. The following protocol utilizes targeted chemical quenching to actively destroy the toxicophore (the aldehyde group).

Electrophile Quenching Protocol

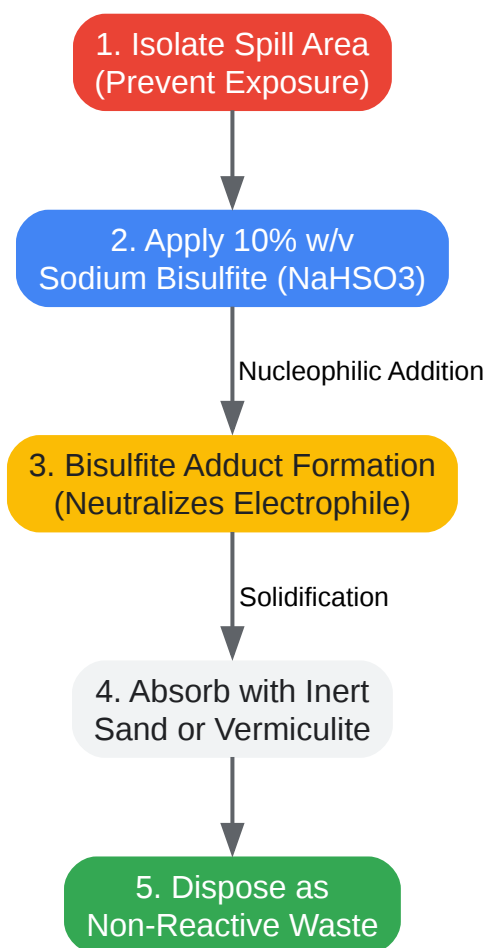
Causality: Sodium bisulfite (

) is a strong sulfur nucleophile. When applied to an aldehyde, it undergoes a rapid nucleophilic addition to form a stable, non-volatile, and highly water-soluble

-hydroxy sulfonate (bisulfite adduct). This instantly neutralizes both the electrophilic hazard and the volatility of the compound.

Step-by-Step Methodology:

- Isolation: Immediately evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize ventilation.
- Chemical Quenching: Liberally spray or pour a freshly prepared 10% w/v aqueous Sodium Bisulfite () solution directly onto the spilled solid.
- Agitation: Gently mix the slurry with a disposable plastic spatula to ensure complete conversion to the bisulfite adduct. Allow 5 minutes for the reaction to reach completion.
- Absorption: Cover the neutralized aqueous mixture with an inert absorbent material (e.g., vermiculite or diatomaceous earth).
- Disposal: Sweep the solidified matrix into a designated, clearly labeled hazardous waste container.



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Chemical quenching workflow utilizing sodium bisulfite to neutralize the aldehyde.

References

- K. L. et al. "Amino Chemoassay Profiling of Aromatic Aldehydes—Unraveling Drivers of Their Skin Sensitization Potency." *Chemical Research in Toxicology*, ACS Publications / PMC. Available at:[\[Link\]](#)

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Sources

- [1. combi-blocks.com \[combi-blocks.com\]](https://combi-blocks.com)
- [2. CAS:2288709-99-7, 3-Chloro-6-fluoro-2-iodobenzaldehyde-毕得医药 \[bidepharm.com\]](https://bidepharm.com)
- [3. Amino Chemoassay Profiling of Aromatic Aldehydes—Unraveling Drivers of Their Skin Sensitization Potency - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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